molecular formula C17H18N4OS B5676090 3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5676090
M. Wt: 326.4 g/mol
InChI Key: YIOAHVXFPXWMLZ-UHFFFAOYSA-N
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Description

3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a tetracyclic heterocyclic compound featuring a fused benzo-thienopyrimidinone core. Its structure includes a benzyl group at position 3 and a hydrazinyl substituent at position 2, which contribute to its unique physicochemical and biological properties. The hydrazinyl moiety enhances its ability to form hydrogen bonds and participate in interactions with biological targets, while the benzyl group may improve lipophilicity and bioavailability .

Properties

IUPAC Name

3-benzyl-2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-20-17-19-15-14(12-8-4-5-9-13(12)23-15)16(22)21(17)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOAHVXFPXWMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-299899 involves several steps, including specific reaction conditions and reagents. The exact synthetic routes and industrial production methods are detailed in various chemical databases and research articles . Typically, the synthesis involves the use of specific catalysts and solvents under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

WAY-299899 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, in oxidation reactions, WAY-299899 may form oxidized derivatives, while in substitution reactions, different substituents can be introduced into the molecule.

Scientific Research Applications

Biological Activities

3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has demonstrated a range of biological activities:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains and fungi. The introduction of different substituents can enhance this activity significantly.
  • Anticancer Properties : Research indicates that compounds within this class exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Some studies have reported that these compounds can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic uses in inflammatory diseases.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives for potential use as:

  • Antibiotics : Due to their efficacy against resistant strains of bacteria.
  • Anticancer Agents : Targeting specific pathways involved in tumor growth and metastasis.

Synthesis of Novel Compounds

This compound serves as a synthon for synthesizing more complex heterocyclic systems. For instance, reactions with thiourea or hydrazine can lead to the formation of triazole and imidazole derivatives that may possess enhanced biological activities .

Mechanistic Studies

Investigations into the mechanisms of action of 3-Benzyl-2-hydrazinyl derivatives can provide insights into their pharmacological effects. Understanding how these compounds interact with biological targets helps in optimizing their efficacy and safety profiles.

Case Study 1: Antimicrobial Screening

A study evaluated several derivatives of 3-Benzyl-2-hydrazinyl compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the benzyl group enhanced antimicrobial potency significantly compared to the parent compound.

Case Study 2: Anticancer Activity Assessment

In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives exhibited IC50 values in the micromolar range. The study highlighted the importance of substituent variation at the hydrazine moiety in modulating anticancer activity.

Mechanism of Action

The mechanism of action of WAY-299899 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which WAY-299899 is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 3-benzyl-2-hydrazinyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one can be contextualized by comparing it to analogs with variations in substituents at positions 2 and 3. Below is a detailed analysis:

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Activities & Findings Reference
Target Compound Hydrazinyl Hypothesized enhanced hydrogen bonding and potential kinase inhibition; requires further biological validation.
2-Methylthio-3-substituted analogs Methylthio Demonstrated anti-inflammatory (COX-2 inhibition) and analgesic activities (ED50: 25–30 mg/kg) .
2-Mercapto derivatives (AS5, AS7) Mercapto (SH) IR and NMR-confirmed thiol tautomerism; moderate antibacterial activity (MIC: 16–32 µg/mL) .
2-Chloroacetohydrazide derivatives Chloroacetohydrazide Cytotoxicity against MCF-7 (IC50: 5.07 µM) and A549 cells; improved solubility via hydrazide linkage .

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Activities & Findings Reference
Target Compound Benzyl Expected improved membrane permeability due to aromatic hydrophobicity; no ulcerogenicity reported.
3-Phenyl derivatives (A1) Phenyl Cytotoxicity against HL-7702 liver cells (IC50: 53.18 µM); structural simplicity aids synthesis .
3-(4-Hydroxyphenyl) analogs (A4) 4-Hydroxyphenyl Enhanced cytotoxicity (IC50: 28.9 µM) due to phenolic group’s electron-donating effects .
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl) derivatives Oxadiazole-thioether Anticancer activity via mutated B-RAF inhibition (IC50: 0.73 µM); improved target specificity .

Key Research Findings and Implications

Anti-inflammatory Potential: Methylthio analogs (e.g., from ) show superior COX-2 selectivity compared to hydrazinyl derivatives, suggesting that electron-withdrawing groups at position 2 enhance anti-inflammatory efficacy .

Anticancer Activity : The hydrazinyl group’s chelating ability may improve metal-binding interactions in kinase inhibition, as seen in SIRT2 inhibitors (e.g., ICL-SIRT078 in ) .

Structural Flexibility: Substituents like oxadiazole-thioethers () or morpholinoacetohydrazides () optimize pharmacokinetic profiles by balancing hydrophilicity and lipophilicity .

Biological Activity

3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimalarial, and antioxidant properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene and pyrimidine structure. Its molecular formula is C17H18N4OSC_{17}H_{18}N_{4}OS, and it exhibits a complex arrangement that contributes to its biological properties.

1. Anti-inflammatory Activity

Research indicates that compounds with a similar thieno[2,3-d]pyrimidine scaffold possess significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the activation of NF-κB and MAPK signaling pathways in macrophages. In vivo experiments demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to the reference drug Indomethacin in rat paw swelling models .

Table 1: Summary of Anti-inflammatory Activities

CompoundMechanism of ActionIn Vivo Efficacy (Rat Model)Reference
A6Inhibition of NF-κB and MAPK pathwaysSimilar to Indomethacin
4bAnti-TNF-alpha and IL-6 productionModerate
A1Improved binding to inflammatory cytokinesSuperior to 4b

2. Antimalarial Activity

The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were evaluated for their antimalarial activity against Plasmodium falciparum. Compounds F1 and F2 demonstrated significant inhibition with IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains. Notably, compounds F4 and F16 exhibited the highest potency at 0.75 and 0.74 μM respectively .

Table 2: Antimalarial Activity of Compounds

CompoundIC50 (μM)Strain TestedReference
F10.74W2 strain (resistant)
F26.4W2 strain (resistant)
F40.75W2 strain (resistant)
F160.74W2 strain (resistant)

3. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives. These compounds have shown comparable antioxidant potency to ascorbic acid in various assays measuring total antioxidant capacity (TAC) . The ability to inhibit free radical-induced lipid oxidation was also noted.

Table 3: Antioxidant Potency Comparison

CompoundTAC Measurement MethodComparison StandardReference
Compound 1Phosphomolybdenum methodAscorbic acid
Compound 16Phosphomolybdenum methodAscorbic acid
Compound 17Phosphomolybdenum methodAscorbic acid

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anti-inflammatory Mechanisms : A study focused on the structural modifications of thieno[2,3-d]pyrimidine derivatives found that specific substitutions enhanced anti-inflammatory activity through better receptor binding and reduced cytotoxicity in fibroblast growth factor FGFR1 inhibition assays .
  • Antimalarial Efficacy Assessment : The antimalarial activity was assessed through in vitro tests on resistant strains of P. falciparum, leading to the identification of lead compounds with promising efficacy profiles that warrant further development into therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 3-Benzyl-2-hydrazinyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one?

The compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol to form azomethine intermediates. Subsequent heterocyclization in glacial acetic acid with DMSO as a catalyst yields the target compound. For the hydrazinyl substitution, 3-benzyl-2-sulfanyl derivatives are treated with hydrazine hydrate in pyridine under reflux, followed by purification via recrystallization (e.g., ethyl acetate) .

Q. Which spectroscopic methods are used to characterize this compound?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared (IR) spectroscopy are standard for structural confirmation. NMR identifies substituent positions (e.g., benzyl, hydrazinyl), while IR confirms functional groups like C=O and N-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What structural features influence its reactivity and biological activity?

The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one core provides a planar heterocyclic scaffold for target binding. The 2-hydrazinyl group enhances nucleophilic reactivity, enabling Schiff base formation or coordination with metal ions. The 3-benzyl substituent modulates lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives with enhanced tyrosinase inhibition?

Docking studies (e.g., AutoDock Vina) using tyrosinase crystal structures (PDB: 2Y9X) identify key interactions between the compound’s hydrazinyl group and the enzyme’s active-site copper ions. Modifying substituents (e.g., introducing phenolic groups) improves hydrogen bonding with residues like His263, as seen in derivative 4g (IC₅₀ = 0.87 µM) .

Q. How do structural-activity relationship (SAR) studies inform the optimization of anti-inflammatory derivatives?

SAR analysis reveals that electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhance anti-inflammatory activity by stabilizing interactions with cyclooxygenase-2 (COX-2). For example, 3-(4-trifluoromethylbenzyl) derivatives show 2.5-fold higher COX-2 inhibition (IC₅₀ = 1.2 µM) compared to unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies (e.g., variable IC₅₀ values in tyrosinase inhibition assays) arise from differences in enzyme sources (mushroom vs. human recombinant) or assay conditions (pH, cofactors). Validate results using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. How are reaction by-products minimized during cyclocondensation?

Side products (e.g., dimerization of intermediates) are reduced by controlling reaction time (30–60 min) and temperature (reflux at 110°C). Adding DMSO as a catalyst accelerates cyclization, improving yields to >85%. Post-reaction precipitation with cold NaCl solution removes unreacted precursors .

Q. What computational methods predict metabolic stability of derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals to assess susceptibility to oxidation. ADMET predictors (e.g., SwissADME) evaluate cytochrome P450 interactions. Derivatives with electron-donating groups (e.g., -OCH₃) show longer half-lives (t₁/₂ > 4 h) in microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-Benzyl-2-hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

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